tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate: is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate typically involves organic reactions such as amination and deprotection reactions. One common method involves the reaction of tert-butyl carbamate with an indole derivative under specific conditions . For instance, the Fischer indole synthesis can be employed, where an indole is formed through the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, using readily available reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate can undergo various organic reactions, including:
Substitution Reactions: Due to the presence of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various indole-based compounds .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antiviral, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems, affecting mood and behavior .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate is unique due to its specific structure, which combines the indole moiety with a tert-butyl carbamate group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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